molecular formula C16H18S B12005781 Bis(2,5-dimethylphenyl) sulfide CAS No. 35019-02-4

Bis(2,5-dimethylphenyl) sulfide

Cat. No.: B12005781
CAS No.: 35019-02-4
M. Wt: 242.4 g/mol
InChI Key: LMIXQDKEOPSFTP-UHFFFAOYSA-N
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Description

Bis(2,5-dimethylphenyl) sulfide is an organic compound that belongs to the class of diaryl sulfides It is characterized by the presence of two 2,5-dimethylphenyl groups attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,5-dimethylphenyl) sulfide can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylphenyl magnesium bromide with sulfur dichloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, this compound can be produced via oxidative polymerization of bis(2,5-dimethylphenyl) disulfide using a vanadyl acetylacetonate-strong acid catalyst under bulk conditions. This method yields a polymer with high crystallinity and thermal stability .

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dimethylphenyl) sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Bis(2,5-dimethylphenyl) sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2,5-dimethylphenyl) sulfide involves its ability to undergo various chemical transformations. The sulfur atom in the compound can participate in oxidation and reduction reactions, leading to the formation of sulfoxides, sulfones, and thiols. These transformations are facilitated by the presence of the 2,5-dimethylphenyl groups, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl sulfide: Lacks the methyl groups present in bis(2,5-dimethylphenyl) sulfide.

    Bis(4-methylphenyl) sulfide: Contains methyl groups at the 4-position instead of the 2,5-positions.

    Bis(3,5-dimethylphenyl) sulfide: Contains methyl groups at the 3,5-positions.

Uniqueness

This compound is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning influences the compound’s reactivity and the properties of the polymers derived from it. The 2,5-dimethyl substitution pattern provides steric hindrance and electronic effects that can enhance the thermal stability and crystallinity of the resulting polymers .

Properties

CAS No.

35019-02-4

Molecular Formula

C16H18S

Molecular Weight

242.4 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)sulfanyl-1,4-dimethylbenzene

InChI

InChI=1S/C16H18S/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3

InChI Key

LMIXQDKEOPSFTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=C(C=CC(=C2)C)C

Origin of Product

United States

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